(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Overview
Description
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Nitration: The benzo[d]thiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Ethylation: The nitro-substituted benzo[d]thiazole is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the imine: The ethylated nitrobenzo[d]thiazole is reacted with an appropriate benzaldehyde derivative to form the imine linkage.
Sulfonylation: Finally, the imine is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Formation of nitrobenzo[d]thiazole derivatives.
Reduction: Formation of aminobenzo[d]thiazole derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound has shown promise as an anti-cancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a potential candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its nitro group, for example, allows for potential reduction reactions, while the sulfonyl group provides opportunities for nucleophilic substitution. These features make it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-3-19-13-9-8-11(20(22)23)10-14(13)26-17(19)18-16(21)12-6-4-5-7-15(12)27(2,24)25/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZCWKCVYOKHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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